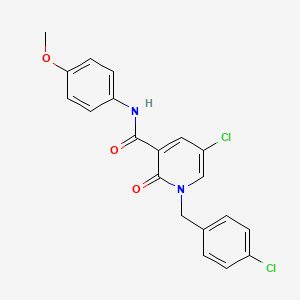

5-chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Description

5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative featuring two chlorine substituents (at positions 5 and on the benzyl group) and a 4-methoxyphenyl carboxamide moiety. Its molecular formula is C₁₉H₁₅Cl₂N₂O₃, with a molecular weight of 403.26 g/mol (exact analogs may vary; see Table 1). The compound is structurally characterized by a rigid pyridine core, substituted with electron-withdrawing and electron-donating groups that modulate its reactivity and biological interactions .

Properties

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N2O3/c1-27-17-8-6-16(7-9-17)23-19(25)18-10-15(22)12-24(20(18)26)11-13-2-4-14(21)5-3-13/h2-10,12H,11H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYJRULBFAJXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide, a compound with the CAS number 339024-25-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H10Cl2N2O3 |

| Molar Mass | 298.12 g/mol |

| Density | 1.54 g/cm³ |

| Melting Point | 228-232 °C |

| pKa | 2.28 |

| Hazard Class | Irritant |

Structural Features

The compound features a chlorobenzyl group and a pyridine ring, which are critical for its biological interactions. The presence of the methoxy group enhances lipophilicity, potentially influencing its permeability and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarboxamides exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

5-Chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been evaluated for anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through caspase activation pathways. Specifically, it was noted that the compound upregulates caspase-3 expression, leading to increased apoptosis rates in SMMC7721 liver cancer cells .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may act as a reversible inhibitor of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain. The IC50 values for related compounds have shown promising results, with some exhibiting selective inhibition profiles .

Neuroprotective Effects

In addition to its enzyme inhibition capabilities, there is emerging evidence that the compound may offer neuroprotective effects. In models of neurodegeneration, compounds with similar structures have been shown to protect neuronal cells from oxidative stress and excitotoxicity .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of various pyridine derivatives, including our compound of interest. Results indicated potent antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .

Study 2: Anticancer Mechanisms

In a separate investigation focusing on anticancer mechanisms, researchers assessed the effect of this compound on various cancer cell lines. The findings revealed that treatment resulted in significant cell cycle arrest and apoptosis induction via mitochondrial pathways .

Study 3: Neuroprotective Properties

A recent study explored the neuroprotective effects of related pyridine derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and enhance cognitive function in treated animals .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 5-chloro-1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. For instance, derivatives of chlorinated benzamides have shown efficacy against various bacterial and fungal strains. In a comparative study, synthesized compounds exhibited antimicrobial activities comparable to established antibiotics such as isoniazid and fluconazole .

Case Study: Structure-Activity Relationship

In a study evaluating 22 synthesized 5-chloro derivatives, it was found that modifications in the chemical structure significantly influenced their lipophilicity and biological activity. The compounds were tested against mycobacterial and fungal strains, revealing promising results that suggest potential therapeutic applications .

Antioxidant Properties

The antioxidant capacity of related compounds has been extensively studied. For example, derivatives containing chloro and hydroxyl groups have demonstrated potent antioxidant activity through mechanisms such as radical scavenging. One derivative was reported to exhibit antioxidant activity 1.5 times greater than ascorbic acid, indicating strong potential for use in health supplements or pharmaceuticals aimed at oxidative stress reduction .

Table: Antioxidant Activity Comparison

| Compound Name | DPPH Scavenging Activity | Reducing Power Assay |

|---|---|---|

| Ascorbic Acid | Reference | Reference |

| Compound A | 1.5 times higher | High |

| Compound B | Moderate | Moderate |

Anticancer Research

The anticancer potential of this compound is another area of active research. Molecular hybrids containing similar structures have been designed and synthesized, showing cytotoxic effects against various cancer cell lines. For instance, a series of sulfonamide derivatives demonstrated significant activity against colon and breast cancer cells, suggesting that modifications on the pyridine ring can enhance anticancer properties .

Case Study: Cytotoxicity Evaluation

In a recent evaluation, compounds derived from the pyridine framework exhibited apoptotic effects on cancer cells. This study emphasizes the importance of structural modifications in enhancing the cytotoxicity of these compounds against specific cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound’s activity and physicochemical properties are influenced by substituents at the pyridine ring (position 1 and 5) and the carboxamide group (R1). Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Substituent Position Matters: The 4-chlorobenzyl group in the target compound (vs. 3-chlorobenzyl in Analogs 2 and 3) enhances steric and electronic interactions with biological targets.

Biological Activity Trends: The target compound exhibited moderate herbicidal activity against rape (Table 1, ), while Analog 4 (an indole-isatin hybrid) showed antimicrobial activity, highlighting how core structure changes (pyridine vs. indole-isatin) diversify applications .

Physicochemical Properties: The dimethylaminoethyl substituent in Analog 1 increases molecular weight (368.26 g/mol) compared to the target compound (403.26 g/mol) but may enhance solubility due to the tertiary amine group . 6-oxo analogs (e.g., Analog 2 and 3) differ in keto-group positioning, which could influence redox stability and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.